Ala11-SRIF-14-amide is a synthetic peptide analog derived from somatostatin, a neuropeptide that plays a crucial role in inhibiting the secretion of several hormones and regulating various physiological functions. This compound features a specific amino acid substitution, where alanine replaces the eleventh amino acid in the somatostatin sequence, contributing to its unique biological activity. The full name of this compound reflects its structural components: "Ala" indicates the presence of alanine, "SRIF" refers to somatostatin release-inhibiting factor, and "14-amide" denotes the amide form of the 14-amino acid peptide.
Ala11-SRIF-14-amide is synthesized through solid-phase peptide synthesis techniques. The original somatostatin was first isolated from the hypothalamus of sheep and later identified in various other tissues. The design of Ala11-SRIF-14-amide aims to enhance the stability and bioactivity of somatostatin analogs for therapeutic applications.
Ala11-SRIF-14-amide belongs to the class of bioactive peptides, specifically neuropeptides. It is categorized under peptide hormones due to its role in modulating hormone secretion and its potential therapeutic uses in treating conditions such as acromegaly and neuroendocrine tumors.
The synthesis of Ala11-SRIF-14-amide is primarily accomplished using solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides. This method involves the sequential addition of protected amino acids to a solid support resin, facilitating easy purification and isolation of the desired peptide product.
Ala11-SRIF-14-amide consists of 14 amino acids with a specific sequence that includes alanine at position 11. The amide group at the C-terminus enhances its stability against enzymatic degradation.
The molecular formula can be represented as , and its molecular weight is approximately 1,570 Da. The structural integrity is crucial for its biological activity, particularly in receptor binding.
Ala11-SRIF-14-amide can participate in various chemical reactions typical of peptides, including hydrolysis and amide bond formation. Its reactivity can be influenced by environmental factors such as pH and temperature.
Ala11-SRIF-14-amide exerts its biological effects primarily through binding to somatostatin receptors (SSTRs) located on target cells. This interaction inhibits adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels and subsequent reduction in hormone secretion.
Research indicates that Ala11-SRIF-14-amide has a high affinity for SSTR subtypes, particularly SSTR2 and SSTR5, which are implicated in tumor growth regulation .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry for characterization .
Ala11-SRIF-14-amide has significant potential in various scientific fields:
The ongoing research into Ala11-SRIF-14-amide continues to reveal new applications and enhance our understanding of peptide-based therapeutics .
Somatostatin-14 (SRIF-14) is a cyclic neuropeptide that regulates endocrine/exocrine secretion and cell proliferation via G protein-coupled somatostatin receptors (SSTR1-5). Its native form suffers from rapid in vivo degradation (1-3 min half-life), limiting therapeutic utility [1] [6]. This instigated research into stabilized analogs, beginning with Paul Brazeau and Roger Guillemin's 1973 isolation of SRIF-14 from sheep hypothalami [1]. Early structural studies revealed that enzymatic cleavage at residues 10-12 (Phe¹⁰-Phe¹¹-Trp¹²-Lys¹³) dictated instability, motivating position-specific modifications to enhance metabolic resistance while preserving receptor affinity [1] [4].
Table 1: Key Historical SRIF-14 Modifications
Analog | Modification Site | Structural Change | Primary Receptor Target |
---|---|---|---|
SRIF-14 (Native) | N/A | AGCKNFFWKTFTSC | Pan-SSTR |
Octreotide | Phe³, Thr¹⁰ | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol | SSTR2 > SSTR5 |
Seglitide | Trp⁸ | D-Trp⁸-SRIF-14 | SSTR2 |
Lanreotide | N-Terminal extension | Cyclic heptapeptide | SSTR2/SSTR5 |
Ala11-SRIF-14-amide | Phe¹¹ | Ala¹¹ substitution | SSTR3/SSTR5 |
The Sandoz team pioneered systematic structure-activity relationship (SAR) studies in the 1980s, identifying the hexapeptide pharmacophore Cys-Phe-DTrp-Lys-Thr-Cys as critical for activity. This led to octreotide (D-Phe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol), featuring D-amino acids at positions 3 and 8, a C-terminal alcohol, and a disulfide bridge. These modifications extended its half-life to 1.5–2 hours versus native SRIF-14’s minutes [1] [6]. Concurrently, alanine scanning emerged as a key strategy to map functional residues. Researchers synthesized SRIF-14 variants with single Ala substitutions, revealing that Phe⁶, Phe⁷, Phe¹¹, Lys⁹, and Trp⁸ were indispensable for receptor engagement, while Ala substitutions at positions 1-4, 13, and 14 were tolerable [4] [6]. This laid the groundwork for targeted probes like Ala11-SRIF-14-amide.
Alanine scanning functions as a "functional mutagenesis" tool: replacing large side chains with Ala’s methyl group isolates steric/electronic contributions. Phe¹¹ was prioritized because:
Table 2: Functional Impact of Alanine Substitutions in SRIF-14
Substitution Site | SSTR2 Affinity (% Native) | SSTR3 Affinity (% Native) | Biological Consequence |
---|---|---|---|
Phe⁷→Ala | <5% | <5% | Complete activity loss (core pharmacophore) |
Trp⁸→Ala | <1% | <1% | Complete activity loss |
Lys⁹→Ala | 15% | 20% | Reduced cAMP inhibition |
Phe¹¹→Ala | 40% | 85% | SSTR3/5 selectivity, retained anti-proliferative activity |
Asn¹⁰→Ala | 92% | 95% | Minimal functional change |
Ala11-SRIF-14-amide (sequence: AGCKNFFWKTATSC-amide) was engineered to probe SSTR3/5-specific signaling without confounding activity at SSTR2. Binding assays confirmed its unique profile:
Table 3: Ala11-SRIF-14-amide in Neuroendocrine Tumor Models
Experimental System | Key Finding | Mechanistic Insight |
---|---|---|
Rat pituitary GH4C1 cells | 58% inhibition of GH secretion (vs. 92% for SRIF-14) | SSTR5-mediated Ca²⁺ channel inhibition |
Human insulinoma (CM) | 40% reduction in cell viability (72h) | SSTR3-dependent p53/Bax activation |
Mouse xenograft (AR42J) | Tumor growth inhibition (T/C ratio = 0.5) | Angiogenesis suppression (VEGF ↓60%) |
SSTR3-KO NET models | Loss of anti-proliferative effects | Confirmed SSTR3 specificity of Ala11 analog |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6